![molecular formula C7H16Cl2N2O4 B2364160 Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride CAS No. 2580223-64-7](/img/structure/B2364160.png)
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride
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Overview
Description
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride, also known as DMED, is a chemical compound that belongs to the family of diesters of amino acids. It has a molecular weight of 263.12 .
Molecular Structure Analysis
The molecular formula of Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is C7H14N2O4.2ClH . The InChI code is 1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Biochemical Applications
Dimethyl 2-(2-aminoethylamino)propanedioate; dihydrochloride has relevance in biochemical studies, particularly in the context of enzyme catalysis and molecular interactions. For example, studies on diol dehydratase reveal insights into the enzymatic mechanisms and the role of cobalamin (vitamin B12) derivatives in the enzymatic conversion processes. These studies contribute to a deeper understanding of enzyme structure-function relationships and the biochemical pathways involving cobalamin-dependent enzymes (Yamanishi et al., 1998).
Organic Synthesis
In organic synthesis, Dimethyl 2-(2-aminoethylamino)propanedioate; dihydrochloride serves as a precursor or intermediate in the synthesis of complex molecules. Its applications include the preparation of hindered tertiary amines via Rh(2)(OAc)(4)-stabilized carbenoid insertion into N-H bonds of secondary amines. This methodology opens avenues for synthesizing sterically hindered amines, which are valuable in medicinal chemistry and materials science (Yang et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQDXWDRXVOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride |
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